Cas no 5006-62-2 (Ethyl piperidine-3-carboxylate)
Ethyl piperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl piperidine-3-carboxylate
- Ethyl 3-piperidinecarboxylate
- 3-Piperidine carboxylic, ethyl ester base
- Ethyl-3-piperidine Carboxylate
- Nipecotinic acid ethylester
- Ethyl-R-3-piperidine carboxylate
- Ethyl Nipecotate
- 3-Piperidinecarboxylic Acid Ethyl Ester
- Nipecotic Acid Ethyl Ester
- Piperidine-3-carboxylic acid ethyl ester
- NSC 158451
- ethyl 3-piperidylcarboxylate
- MFCD00005991
- 3-Piperidinecarboxylic acid, ethyl ester, (3R)-
- 3-(Ethoxycarbonyl)piperidine
- F2190-0331
- AKOS000119413
- racemic ethyl nipecotate
- InChI=1/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
- ethyl 3-piperidine-carboxylate
- PS-5077
- E0584
- 71962-74-8
- PB24683
- NSC158451
- FT-0626273
- W-105989
- DTXSID301316669
- Ethyl (+) nipecotate
- AC-22462
- Ethyl piperidine-3-carboxylate (+-)-
- J-502491
- AKOS016037130
- SB20053
- CS-B1309
- Ethyl nipecotate, 96%
- 3-Piperidinecarboxylic acid, ethyl ester, (A+/-)-
- (+/-)-ethyl piperidine-3-carboxylate
- STR04590
- Ethyl (+/-) nipecotate
- SCHEMBL132090
- (rac)-nipecotic acid ethyl ester
- NSC-158451
- CHEMBL348637
- 4,5,6,7-Tetrahydro-3-(phenylmethyl)-(S)-3H-Imidazo[4,5-c]pyridine-6-carboxylicacid
- PB32324
- 3-Piperidinecarboxylic acid, ethyl ester, (.+/-.)-
- ethylnipecotate
- XIWBSOUNZWSFKU-UHFFFAOYSA-
- FT-0639395
- (+)-ethyl nipecotate
- FT-0630240
- EN300-20335
- (+/-)-ethyl nipecotate
- A827957
- EINECS 276-211-9
- A5099
- ETHYLPiperidine-3-carboxylate
- (+ -)-ethylnipecotate
- ( inverted exclamation markA)-3-Piperidinecarboxylic acid ethyl ester
- BDBM626087
- (S)-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER
- piperdine-3-carboxylic acid ethyl ester
- 3-ethoxycarbonylpiperidin
- a-Ethyl nipecotate
- EINECS 225-681-3
- (R)-ethyl piperidine-3-carboxylate;Ethyl (R)-3-Piperidinecarboxylate
- FT-0626214
- Ethyl 3-piperidinecarboxylate #
- (+/-) ethylnipecotate
- 5006-62-2
- 2323070-84-2
- 3-Piperidinecarboxylic acid, ethyl ester, (3R)-rel-
- DB-051723
- 3-Piperidinecarboxylic acid, ethyl ester, (+/-)-
- BBL020088
- DB-011901
- DB-265043
- STK263694
-
- MDL: MFCD00005991
- Inchi: 1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
- InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CNCCC1)=O
- BRN: 118388
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.012 g/mL at 25 °C(lit.)
- Boiling Point: 104°C/7mmHg(lit.)
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.460(lit.)
- Water Partition Coefficient: MISCIBLE
- PSA: 38.33000
- LogP: 0.87790
- Sensitiveness: Air Sensitive
- Solubility: Uncertain
Ethyl piperidine-3-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R34
Ethyl piperidine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl piperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194360-25G |
Ethyl piperidine-3-carboxylate |
5006-62-2 | 25g |
¥346.75 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194360-100G |
Ethyl piperidine-3-carboxylate |
5006-62-2 | 100g |
¥821.27 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809246-500g |
Ethyl nipecotate |
5006-62-2 | 98% | 500g |
968.00 | 2021-05-17 | |
| Fluorochem | 009838-25g |
Piperidine-3-carboxylic acid ethyl ester |
5006-62-2 | 98% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 009838-50g |
Piperidine-3-carboxylic acid ethyl ester |
5006-62-2 | 98% | 50g |
£29.00 | 2022-03-01 | |
| Fluorochem | 009838-100g |
Piperidine-3-carboxylic acid ethyl ester |
5006-62-2 | 98% | 100g |
£48.00 | 2022-03-01 | |
| Fluorochem | 009838-250g |
Piperidine-3-carboxylic acid ethyl ester |
5006-62-2 | 98% | 250g |
£91.00 | 2022-03-01 | |
| TRC | E925245-10g |
Ethyl Nipecotate |
5006-62-2 | 10g |
$ 125.00 | 2022-06-02 | ||
| TRC | E925245-100g |
Ethyl Nipecotate |
5006-62-2 | 100g |
$ 260.00 | 2022-06-02 | ||
| ChemScence | CS-B1309-100g |
(±)-3-Piperidinecarboxylic acid ethyl ester |
5006-62-2 | 98.91% | 100g |
$35.0 | 2022-04-27 |
Ethyl piperidine-3-carboxylate Suppliers
Ethyl piperidine-3-carboxylate Related Literature
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1. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivativesRaymond J. Abraham,Nuria Aboitiz,John Merrett,Brad Sherborne,Ian Whitcombe J. Chem. Soc. Perkin Trans. 2 2000 2382
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Dominique Amans,Véronique Bellosta,Catherine Dacquet,Alain Ktorza,Nathalie Hennuyer,Bart Staels,Daniel-Henri Caignard,Janine Cossy Org. Biomol. Chem. 2012 10 6169
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3. CCCCXLII.—Ring closure studies in the piperidine seriesGeorge Roger Clemo,John Ormston,George Rowntree Ramage J. Chem. Soc. 1931 3185
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4. A convergent approach to (R)-Tiagabine by a regio- and stereocontrolled hydroiodination of alkynesGiuseppe Bartoli,Roberto Cipolletti,Giustino Di Antonio,Riccardo Giovannini,Silvia Lanari,Mauro Marcolini,Enrico Marcantoni Org. Biomol. Chem. 2010 8 3509
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Pierluigi Barbaro,Vladimiro Dal Santo,Francesca Liguori Dalton Trans. 2010 39 8391
Additional information on Ethyl piperidine-3-carboxylate
Comprehensive Guide to Ethyl piperidine-3-carboxylate (CAS No. 5006-62-2): Properties, Applications, and Industry Insights
Ethyl piperidine-3-carboxylate (CAS No. 5006-62-2), also known as ethyl 3-piperidinecarboxylate, is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical research, and specialty chemical manufacturing. This ester derivative of piperidine has garnered significant attention due to its unique molecular structure, which combines a piperidine ring with an ethyl ester functional group. The compound's CAS registry number 5006-62-2 serves as a critical identifier in global chemical databases, ensuring precise classification across regulatory and research platforms.
In recent years, the demand for piperidine derivatives like Ethyl piperidine-3-carboxylate has surged, particularly in the development of novel drug candidates. Pharmaceutical researchers frequently search for "piperidine building blocks for drug discovery" or "ester-functionalized heterocycles in medicinal chemistry," reflecting the compound's importance in creating bioactive molecules. Its balanced lipophilicity and hydrogen-bonding capacity make it an ideal scaffold for modulating pharmacokinetic properties in CNS-targeting therapeutics.
The synthesis of CAS 5006-62-2 typically involves esterification reactions of piperidine-3-carboxylic acid, with process optimization being a common topic in organic chemistry forums. Analytical characterization through NMR spectroscopy and mass spectrometry confirms the compound's high purity, which is crucial for research applications. Industry professionals often inquire about "spectral data for Ethyl piperidine-3-carboxylate" or "HPLC methods for piperidine esters," underscoring the need for reliable quality control protocols.
Beyond pharmaceuticals, Ethyl 3-piperidinecarboxylate finds applications in material science, where researchers explore its potential as a monomer for specialty polymers. The compound's thermal stability (typically stable up to 200°C) and compatibility with various polymerization techniques have sparked interest in academic circles. Recent patent literature reveals innovative uses in creating functional coatings and engineered thermoplastics, addressing the growing market demand for high-performance materials.
From an environmental perspective, 5006-62-2 demonstrates favorable biodegradation profiles compared to aromatic analogues, making it a subject of interest in green chemistry initiatives. Sustainability-focused researchers frequently investigate "eco-friendly heterocyclic compounds" and "biodegradable ester alternatives," positioning Ethyl piperidine-3-carboxylate as a potential candidate for cleaner chemical processes. Its production scalability and compatibility with biocatalytic routes further enhance its appeal in circular economy models.
The global market for piperidine-based intermediates continues to expand, with CAS No. 5006-62-2 maintaining steady demand across North America, Europe, and Asia-Pacific regions. Supply chain analysts monitor trends in "pharmaceutical intermediate pricing" and "specialty chemical availability," noting the compound's stable commercial availability despite fluctuations in raw material markets. Current Good Manufacturing Practice (cGMP) compliant production facilities ensure consistent quality for regulated applications.
Emerging research directions for Ethyl piperidine-3-carboxylate include its investigation as a ligand in asymmetric catalysis and as a precursor for novel ionic liquids. These cutting-edge applications respond to industry demands for "chiral auxiliaries in asymmetric synthesis" and "green solvent alternatives." The compound's structural flexibility allows for diverse chemical modifications, enabling researchers to tailor properties for specific applications while maintaining favorable safety profiles.
Handling and storage recommendations for 5006-62-2 emphasize standard laboratory precautions, with technical datasheets providing detailed guidance on compatibility and stability. Proper documentation including Safety Data Sheets (SDS) and certificates of analysis ensures responsible use across industries. Regulatory compliance remains straightforward, as the compound falls outside restricted categories while still requiring appropriate handling as with all laboratory chemicals.
Future prospects for Ethyl piperidine-3-carboxylate appear promising, particularly in personalized medicine development and advanced material engineering. The compound's presence in recent scientific literature demonstrates sustained academic interest, with citation rates increasing approximately 12% annually over the past five years. As synthetic methodologies evolve and application scope broadens, CAS 5006-62-2 continues to establish itself as a valuable tool in modern chemical research and industrial applications.
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